molecular formula C9H8BrN3O2 B2368377 Ethyl 2-Brom-[1,2,4]triazolo[1,5-a]pyridin-6-carboxylat CAS No. 2092064-02-1

Ethyl 2-Brom-[1,2,4]triazolo[1,5-a]pyridin-6-carboxylat

Katalognummer: B2368377
CAS-Nummer: 2092064-02-1
Molekulargewicht: 270.086
InChI-Schlüssel: IECJGRNGGDGWAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the triazole ring fused to the pyridine ring imparts unique chemical properties to this compound, making it a valuable target for synthetic and pharmaceutical research.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound's structure, featuring a triazole moiety, is linked to various anticancer activities. Research indicates that derivatives of triazolo compounds exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, studies have shown that related triazolo compounds can effectively inhibit cancer cell proliferation in models such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The IC50 values for some derivatives have been reported as low as 14.5 μM, demonstrating their potency compared to standard chemotherapeutics like doxorubicin .

Inhibition of Kinases

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has been studied for its role as an inhibitor of various kinases involved in cancer progression. Specifically, it has shown potential as an inhibitor of JAK1 and JAK2 kinases, which are critical in signaling pathways associated with hematological malignancies and other cancers .

Anti-inflammatory Activities

Research has also highlighted the anti-inflammatory properties of triazolo compounds. Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate derivatives have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2) activity, making them potential candidates for treating inflammatory diseases . The IC50 values for COX-2 inhibition have been reported to be competitive with well-known anti-inflammatory drugs.

Synthetic Approaches

The synthesis of ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate can be achieved through various methods including microwave-assisted synthesis and solvent-free conditions. These methods not only enhance yield but also improve reaction times compared to traditional approaches .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications at different positions on the triazole ring or carboxylate group can lead to enhanced potency or selectivity against specific targets. For example, variations in substituents on the pyridine ring have been shown to significantly alter the compound's anticancer efficacy .

Development of Functional Materials

Beyond medicinal applications, ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is being explored for its potential use in developing functional materials due to its unique electronic properties. The incorporation of triazole units into polymers can enhance their thermal stability and mechanical properties .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values lower than traditional chemotherapeutics .
Inhibition of JAK KinasesIdentified as a potent inhibitor with implications for hematological cancers .
Anti-inflammatory EffectsShowed COX-2 inhibition comparable to celecoxib, suggesting therapeutic potential in inflammatory diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate can be achieved through a microwave-mediated, catalyst-free method. This involves the use of enaminonitriles and benzohydrazides under microwave conditions at 140°C. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be advantageous due to its efficiency and eco-friendly nature. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Condensation Reactions: The triazole ring can participate in condensation reactions with various carbonyl compounds to form new heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the ethyl ester group.

    7-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure with bromine at a different position.

Uniqueness

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. This structural feature can make it more suitable for certain applications compared to its analogs .

Biologische Aktivität

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its antimicrobial and antitumor properties.

Chemical Structure and Synthesis

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has the molecular formula C₉H₈BrN₃O₂. The synthesis of this compound typically involves the bromination of [1,2,4]triazolo[1,5-a]pyridine derivatives followed by carboxylation reactions. For example, the compound can be synthesized through microwave-mediated methods that enhance yields and reduce reaction times compared to traditional methods .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of triazolo-pyridines exhibit significant antimicrobial activity. For instance, compounds related to ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate have shown selective activity against various bacterial strains. A notable study reported that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Neisseria meningitidis and Haemophilus influenzae .

Table 1: Antimicrobial Activity of Related Triazolo Compounds

CompoundTarget OrganismMIC (μg/mL)
1N. meningitidis64
2H. influenzae32
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylateTBD

Antitumor Activity

In addition to antimicrobial effects, triazolo derivatives have been evaluated for their antitumor properties. A specific derivative exhibited considerable cytotoxicity against leukemia cell lines (CCRF-CEM and HL-60) with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth.

Table 2: Antitumor Activity of Triazolo Compounds

CompoundCell LineIC50 (μM)
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylateCCRF-CEMTBD
HL-60TBD

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo compounds. Modifications at various positions on the triazole ring can significantly influence potency and selectivity. For instance, substituents at the 6-position often enhance antimicrobial activity while maintaining low toxicity profiles . The presence of halogen atoms such as bromine has been shown to improve binding affinity to bacterial targets while reducing off-target effects.

Case Studies

A recent case study explored the efficacy of a series of triazolo derivatives in treating infections caused by Cryptosporidium parvum, a parasite responsible for severe gastrointestinal disease. The study found that certain analogs exhibited EC50 values as low as 0.17 μM with favorable safety profiles in vivo . This highlights the potential for developing new therapeutic agents based on the triazolo scaffold.

Eigenschaften

IUPAC Name

ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECJGRNGGDGWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC(=N2)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.